1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups attached to a pyrazine-2,3-dione core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazine-2,3-dione core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethyl group: This step often involves alkylation reactions using ethyl halides in the presence of a base.
Attachment of the fluorophenyl group: This can be accomplished through nucleophilic substitution reactions using fluorobenzyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with molecular targets through various pathways. The ethyl and fluorophenyl groups play a crucial role in binding to specific sites on target molecules, influencing their activity. The pyrazine-2,3-dione core may also participate in redox reactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with similar compounds such as:
1-(2-Ethylphenyl)-3-(2-fluorophenyl)urea: Similar in structure but with a urea core instead of pyrazine-2,3-dione.
1-(2-Fluorophenyl)-3-(2-ethylphenyl)urea: Another similar compound with a different arrangement of functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2-ethylphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-2-14-7-4-6-10-17(14)22-12-11-21(18(23)19(22)24)13-15-8-3-5-9-16(15)20/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHHBDMNISRVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.